2,3-Dimethylbutan-1-ol

Physical chemistry Separation science Solvent selection

2,3-Dimethylbutan-1-ol (also registered as CAS 19550-30-2; synonym CAS 79956-98-2) is a branched primary hexanol isomer with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g·mol⁻¹. It features two vicinal methyl substituents at the C2 and C3 positions of a butanol backbone, creating two chiral centers and significant steric hindrance around the hydroxyl-bearing carbon.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 79956-98-2
Cat. No. B7823375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbutan-1-ol
CAS79956-98-2
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C)C(C)CO
InChIInChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3
InChIKeySXSWMAUXEHKFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbutan-1-ol (CAS 79956-98-2) — Essential Procurement Properties for the Branched C6 Primary Alcohol


2,3-Dimethylbutan-1-ol (also registered as CAS 19550-30-2; synonym CAS 79956-98-2) is a branched primary hexanol isomer with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g·mol⁻¹ [1]. It features two vicinal methyl substituents at the C2 and C3 positions of a butanol backbone, creating two chiral centers and significant steric hindrance around the hydroxyl-bearing carbon [2]. This compound is a colorless liquid with a fruity odor, miscible with common organic solvents, and finds use as a synthetic intermediate, chiral building block, and solvent modifier across fine chemical, fragrance, and pharmaceutical research sectors.

Why 2,3-Dimethylbutan-1-ol Cannot Be Interchanged with Other C₆H₁₄O Isomers — The Procurement Case for Structural Specificity


The seventeen constitutional isomers of hexanol span a wide range of physicochemical properties, and 2,3-dimethylbutan-1-ol occupies a distinct position within this landscape that generic substitution cannot replicate. Its vicinal dimethyl branching imposes a unique steric environment that directly modulates hydrogen-bonding strength, liquid-phase self-association, and thermodynamic properties including heat of vaporization and boiling point [1]. Unlike its tertiary alcohol isomer 2,3-dimethylbutan-2-ol, this compound is a primary alcohol capable of selective oxidation to the corresponding aldehyde or carboxylic acid — a reactivity profile that is entirely absent in the tertiary analog [2]. Furthermore, the presence of two chiral centers (C2 and C3) enables stereochemical applications inaccessible to non-chiral isomers such as 2,2-dimethylbutan-1-ol or 3,3-dimethylbutan-1-ol. These structural features collectively produce a compound whose procurement cannot be satisfied by simply selecting any C₆H₁₄O alcohol from a catalog. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for 2,3-Dimethylbutan-1-ol (CAS 79956-98-2) — Comparator-Backed Selection Data


Boiling Point Positioning Among C₆H₁₄O Isomers — Intermediate Volatility with Distillation Relevance

2,3-Dimethylbutan-1-ol exhibits a boiling point of 144–145 °C at 761 Torr [1], which positions it in a specific intermediate volatility window that is distinct from close structural analogs. This value is 12 °C lower than linear 1-hexanol (156–157 °C) [2], approximately 7.5 °C higher than 2,2-dimethylbutan-1-ol (136.5 °C) , comparable to 3,3-dimethylbutan-1-ol (143 °C) , and approximately 24 °C higher than its tertiary alcohol isomer 2,3-dimethylbutan-2-ol (120–121 °C) [3]. This specific boiling point enables separation from both less-branched and more-branched isomers via fractional distillation, a critical consideration when isomeric purity is required for downstream synthetic applications.

Physical chemistry Separation science Solvent selection

Enthalpy of Vaporization — Experimental Evidence of Stronger Intermolecular Association

The experimentally determined enthalpy of vaporization (ΔvapH) of 2,3-dimethylbutan-1-ol is 47.3 kJ·mol⁻¹ [1], which is the highest value among four closely related branched C₆ alcohol isomers measured under comparable conditions. Specifically, this exceeds 2,2-dimethylbutan-1-ol (42.6 kJ·mol⁻¹) by 4.7 kJ·mol⁻¹, 3,3-dimethylbutan-1-ol (46.4 kJ·mol⁻¹) by 0.9 kJ·mol⁻¹, and 2,3-dimethylbutan-2-ol (40.4 kJ·mol⁻¹) by 6.9 kJ·mol⁻¹ [1]. A higher ΔvapH indicates stronger cohesive energy in the liquid phase, which is attributed to more extensive hydrogen-bonded networks in this vicinally branched primary alcohol. The NIST Webbook corroborates this with a value of 51.4 kJ·mol⁻¹ at 339 K derived from vapor pressure measurements over the range 324–431 K [2].

Thermodynamics Physical chemistry Process engineering

Primary vs. Tertiary Alcohol Reactivity — Selective Oxidation Capability Absent in 2,3-Dimethylbutan-2-ol

2,3-Dimethylbutan-1-ol is a primary alcohol (hydroxyl group attached to a terminal –CH₂– carbon), which permits its chemoselective oxidation to 2,3-dimethylbutanal (aldehyde) and subsequently to 2,3-dimethylbutanoic acid using standard oxidizing agents such as CrO₃, KMnO₄, or Dess–Martin periodinane [1]. In contrast, its constitutional isomer 2,3-dimethylbutan-2-ol (CAS 594-60-5) is a tertiary alcohol in which the hydroxyl-bearing carbon is fully substituted (C–OH attached to three alkyl groups) and cannot undergo oxidation to a carbonyl compound without C–C bond cleavage [2]. This fundamental reactivity dichotomy means that any synthetic route requiring a downstream aldehyde or carboxylic acid intermediate is structurally precluded from using the tertiary isomer. The vicinal methyl substitution pattern of 2,3-dimethylbutan-1-ol additionally imparts steric control over the approach of oxidizing agents, potentially offering regioselectivity advantages compared to less hindered primary alcohols such as 1-hexanol or 3-methylpentan-1-ol.

Organic synthesis Oxidation chemistry Intermediate procurement

Chirality-Driven Synthetic Value — Two Stereocenters Enable Asymmetric Applications Not Accessible with Non-Chiral Isomers

2,3-Dimethylbutan-1-ol possesses two chiral centers at C2 and C3, yielding four possible stereoisomers [(R,R), (S,S), (R,S), (S,R)] [1]. The enantiomerically pure forms — (R)-2,3-dimethylbutan-1-ol (CAS 15019-27-9) and (S)-2,3-dimethylbutan-1-ol (CAS 15071-36-0) — are commercially available and have documented use as chiral building blocks in the synthesis of phytosterols, a class of plant-derived steroid compounds with cholesterol-lowering pharmaceutical applications . In contrast, the dimethyl-substituted isomers 2,2-dimethylbutan-1-ol (CAS 1185-33-7) and 3,3-dimethylbutan-1-ol (CAS 624-95-3) possess no chiral centers and cannot serve as stereochemical inputs for asymmetric synthesis [2]. This stereochemical capability creates a procurement requirement that cannot be met by any achiral hexanol isomer.

Stereochemistry Chiral synthesis Pharmaceutical intermediates

Gas Chromatographic Retention Index Differentiation — Reliable Isomer Identification for Quality Control

The Kovats retention index (RI) of 2,3-dimethylbutan-1-ol on a non-polar OV-101 capillary column is 823.9 at 80 °C and 825.1 at 90 °C under isothermal conditions with N₂ carrier gas [1]. On a Carbowax 20M polar column, the RI values shift due to differential hydrogen-bonding interactions with the stationary phase, enabling baseline resolution from other C₆ alkanol isomers [1]. A separate determination on an HP-5 column reports an RI of 835 for this compound [2]. These experimentally determined retention indices are part of a comprehensive dataset for 16 C₆ alkanol isomers measured under identical conditions, providing a validated chromatographic fingerprint that distinguishes 2,3-dimethylbutan-1-ol from co-eluting or closely eluting isomers including 2,2-dimethylbutan-1-ol, 3,3-dimethylbutan-1-ol, and 2-ethylbutan-1-ol [1]. This dataset directly supports identity confirmation and purity assessment in procurement quality control workflows.

Analytical chemistry Quality control Chromatography

Liquid Density Comparison — Intermediate Value Within the Hexanol Isomer Series with Formulation Implications

The experimentally measured density of 2,3-dimethylbutan-1-ol is 0.8297 g·cm⁻³ at 20.5 °C [1], with other determinations reporting 0.8255 g·cm⁻³ . This density places it intermediate within the hexanol isomer series: higher than 2,2-dimethylbutan-1-ol (0.816–0.828 g·cm⁻³) and 2,3-dimethylbutan-2-ol (0.820–0.823 g·cm⁻³) [2], comparable to 2-ethylbutan-1-ol (0.830–0.833 g·cm⁻³) , and lower than 3,3-dimethylbutan-1-ol (0.844 g·cm⁻³ at 25 °C) . The density differences, while modest in absolute terms (~1–3%), are sufficient to affect volume-based formulation calculations, solvent blending ratios, and buoyancy-dependent processes. Density also correlates inversely with molar volume and free volume in the liquid, which influences diffusivity and viscosity in solution-phase applications.

Physical chemistry Formulation science Density measurement

Procurement-Relevant Application Scenarios for 2,3-Dimethylbutan-1-ol (CAS 79956-98-2) Grounded in Quantitative Differentiation Evidence


Asymmetric Synthesis of Phytosterol Side Chains Using Enantiopure 2,3-Dimethylbutan-1-ol as a Chiral Building Block

The (S)- and (R)-enantiomers of 2,3-dimethylbutan-1-ol serve as stereochemically defined precursors in phytosterol total synthesis , a capability uniquely enabled by the two chiral centers at C2 and C3 (Evidence Item 4). Non-chiral dimethylhexanol isomers such as 2,2-dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol cannot fulfill this role, and the tertiary isomer 2,3-dimethylbutan-2-ol lacks both chirality and the primary alcohol oxidation handle required for further functionalization (Evidence Item 3). Procurement decisions for phytosterol-related research programs must therefore specify 2,3-dimethylbutan-1-ol (or its enantiopure forms) rather than any generic C₆H₁₄O alcohol.

Synthetic Route Requiring Controlled Oxidation to 2,3-Dimethylbutanal or 2,3-Dimethylbutanoic Acid

Any synthetic sequence requiring the 2,3-dimethylbutanal (aldehyde) or 2,3-dimethylbutanoic acid intermediate mandates procurement of the primary alcohol 2,3-dimethylbutan-1-ol (Evidence Item 3). The tertiary isomer 2,3-dimethylbutan-2-ol is inert under standard oxidation conditions and cannot serve as a precursor to these carbonyl derivatives. Additionally, the specific boiling point of 2,3-dimethylbutan-1-ol (144–145 °C; Evidence Item 1) allows its separation from the higher-boiling carboxylic acid product by distillation, facilitating purification without chromatography.

Solvent and Formulation Applications Requiring Defined Volatility and Hydrogen-Bonding Characteristics

The intermediate boiling point (144–145 °C; Evidence Item 1) and the highest enthalpy of vaporization among branched C₆ isomers (47.3 kJ·mol⁻¹; Evidence Item 2) make 2,3-dimethylbutan-1-ol suitable as a solvent modifier where controlled evaporation rate and strong hydrogen-bonding capacity are required [1]. Its density (0.83 g·cm⁻³; Evidence Item 6) and miscibility with organic solvents support its use in coatings and ink formulations where leveling and drying characteristics are tuned by solvent selection. Substitution with 2,2-dimethylbutan-1-ol (lower boiling point, lower ΔvapH) would accelerate evaporation and reduce cohesive interactions.

Analytical Reference Standard for GC and GC–MS Isomer Identification in Natural Product Volatile Analysis

The validated Kovats retention indices (823.9–825.1 on OV-101; 835 on HP-5; Evidence Item 5) and the presence of 2,3-dimethylbutan-1-ol in tobacco volatiles and Patrinia plant species [2] establish its relevance as an analytical reference material for natural product chemistry and food/flavor analysis. Laboratories performing GC–MS volatile profiling require this specific isomer as an authentic standard to unambiguously assign chromatographic peaks, as retention times alone cannot reliably distinguish among the 17 hexanol constitutional isomers without RI calibration against known standards.

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